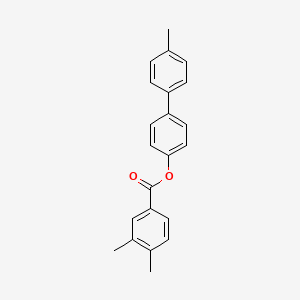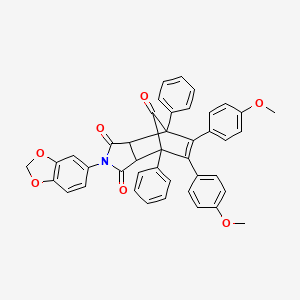![molecular formula C21H22ClN3O2 B11699276 (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chloro-4-methylphenyl group and a 4-(diethylamino)phenylmethylidene group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylbenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with hydrazine hydrate under acidic conditions to yield the pyrazolidine-3,5-dione core. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.
化学反应分析
Types of Reactions
(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Uniqueness
(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is unique due to its specific substituents and the resulting chemical properties. Its combination of a pyrazolidine-3,5-dione core with chloro and diethylamino groups imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C21H22ClN3O2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[[4-(diethylamino)phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-24(5-2)16-10-7-15(8-11-16)12-18-20(26)23-25(21(18)27)17-9-6-14(3)19(22)13-17/h6-13H,4-5H2,1-3H3,(H,23,26)/b18-12- |
InChI 键 |
XYNPIESOLSTTDZ-PDGQHHTCSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11699204.png)

![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)

![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11699231.png)
![4-[(2-Oxochromen-3-yl)carbonylamino]benzamide](/img/structure/B11699234.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11699238.png)
![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)


